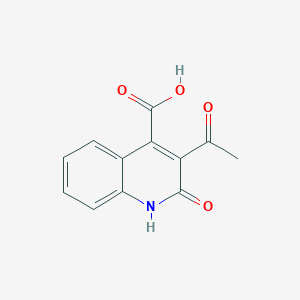

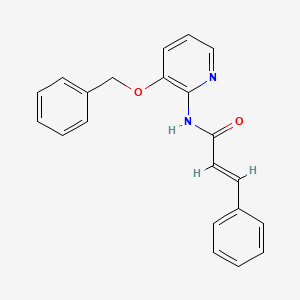

![molecular formula C13H21NO4 B2839165 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid CAS No. 2168093-13-6](/img/structure/B2839165.png)

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a type of antidepressant drug that is used to treat major depressive disorder and social anxiety disorder.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Research has delved into the synthesis of related cyclohexene carboxylate compounds and their reactions, providing a foundation for understanding the applications of the specified chemical. For instance, the study by Kirillov et al. (2012) discusses the synthesis of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, highlighting the analgesic activity and low toxicity of these compounds, which could hint at the therapeutic potential of similar structures (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2012). Furthermore, Rao and Bhaskar (1993) have explored the synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives from cyclohexadienes, demonstrating the versatility of cyclohexene derivatives in synthesizing complex structures (Rao & Bhaskar, 1993).

Photoreactivity and Modifications

The photoreactivity of cyclohexene derivatives, such as the addition of acetic acid to cyclohexene derivatives discussed by Leong et al. (1973), provides insights into the chemical behavior under light exposure, which is relevant for understanding the reactivity of similar compounds (Leong, Imagawa, Kimoto, & Kawanisi, 1973). Additionally, Keating and Armstrong (1996) introduced the concept of a "universal isocyanide" that enables postcondensation modification of Ugi four-component condensation products, using 1-isocyanocyclohexene as the isocyanide input. This showcases the potential for structural modifications and synthesis of diverse structures (Keating & Armstrong, 1996).

Host-Guest Complexation

The study on host-guest complexation of aromatic carboxylic acids by β-Cyclodextrins monosubstituted at C6 by linear and cyclic alkyl triamines by Kean et al. (1999) demonstrates the interaction of cyclohexene derivatives with other molecules, which is significant for understanding their potential in molecular recognition and supramolecular chemistry (Kean, May, Clements, Easton, & Lincoln, 1999).

Propriétés

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h6,9H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIRHZKJMUZKPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(=CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

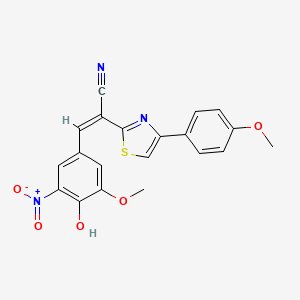

![N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2839082.png)

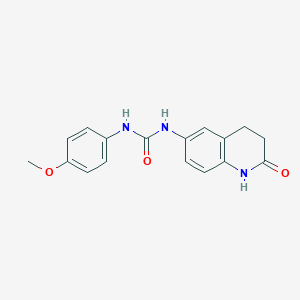

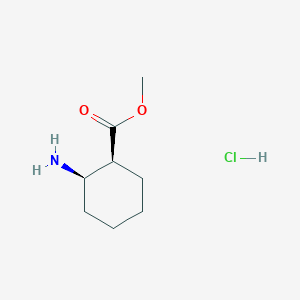

![N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride](/img/structure/B2839085.png)

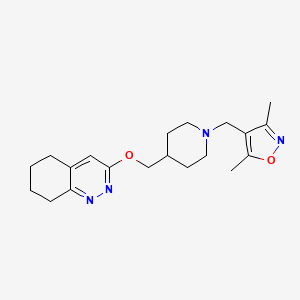

![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2839088.png)

![2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone](/img/structure/B2839089.png)

![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)

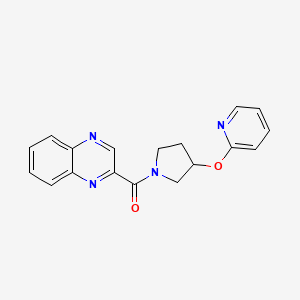

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide](/img/structure/B2839096.png)